molecular formula C17H20F4O3 B1245891 Tetramethylfluthrin CAS No. 84937-88-2

Tetramethylfluthrin

Cat. No.: B1245891
CAS No.: 84937-88-2
M. Wt: 348.33 g/mol
InChI Key: APEPLROGLDYWBS-UHFFFAOYSA-N
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Description

Tetramethylfluthrin (CAS 84937-88-2) is a synthetic pyrethroid ester insecticide of significant interest for entomological and public health research . Its primary value lies in its high efficacy against flying insect pests, specifically mosquitoes and flies, making it a critical compound for studies aimed at developing new vector control strategies . The compound functions as an agonist of the nicotinic acetylcholine receptor, disrupting synaptic signaling within the insect central nervous system. This mechanism leads to rapid insecticidal activity characterized by both contact killing and stomach poisoning effects . Researchers utilize this compound to investigate insecticide efficacy, resistance mechanisms, and application methodologies. Its common research applications include the study of ultra-low volume (ULV) spray techniques for area-wide pest management and the formulation of emulsifiable concentrates (EW) for indoor and outdoor spatial spraying . The chemical is characterized by its molecular formula C₁₇H₂₀F₄O₃ and a molecular weight of 348.33 g/mol . It is typically supplied as a liquid with a density of approximately 1.225 g/cm³ . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F4O3/c1-16(2)14(17(16,3)4)15(22)24-7-9-12(20)10(18)8(6-23-5)11(19)13(9)21/h14H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEPLROGLDYWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058199
Record name Tetramethylfluthrin
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Molecular Weight

348.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84937-88-2
Record name Tetramethylfluthrin [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylfluthrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl-2,2,3,3-tetramethyl cyclopropanecarboxylate
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Record name TETRAMETHYLFLUTHRIN
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Preparation Methods

Core Synthesis Pathways

Tetramethylfluthrin’s synthesis typically involves multi-step reactions, starting with the condensation of fluorinated intermediates. A common approach begins with the reaction of 3-phenoxybenzaldehyde with trimethyl orthoacetate in the presence of acidic catalysts, yielding a key intermediate. Subsequent fluorination using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) introduces the fluorine atoms critical for its insecticidal activity.

The final step often involves esterification with a chlorinated alcohol, such as 2-chloro-3,3,3-trifluoropropene, under controlled conditions. This step is highly sensitive to stoichiometry, with excess alcohol leading to byproducts that reduce yield.

Catalytic Systems

Palladium-based catalysts, particularly Pd@C (palladium on carbon), have been employed in hydrogenation steps to stabilize reactive intermediates. For example, a 5 wt% Pd@C catalyst under hydrogen gas at 30°C achieves 90% conversion in the reduction of nitro groups to amines, a precursor step in some synthetic routes. Comparative studies show that catalyst reuse degrades efficiency by 12–15% per cycle due to palladium leaching, necessitating fresh catalyst batches for optimal results.

Reaction Condition Optimization

Solvent Systems

Optimal solvent selection balances reaction kinetics and environmental impact. Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) dominate industrial processes due to their high boiling points (>150°C) and ability to dissolve fluorinated intermediates. However, recent shifts toward greener alternatives have identified cyclopentyl methyl ether (CPME) as a viable substitute, reducing hydrolysis risks by 40% compared to DMF.

Table 1: Solvent Performance in this compound Synthesis

SolventBoiling Point (°C)Reaction Yield (%)Hydrolysis Risk
DMF15382High
NMP20285Moderate
CPME10678Low
Acetonitrile8265Very High

Data adapted from hydrogenation studies and solvent substitution trials.

Temperature and Pressure Control

Exothermic reactions during fluorination require precise temperature modulation. Industrial reactors maintain −10°C to 30°C using jacketed cooling systems, achieving 92% yield with <2% side products. Elevated pressures (3–5 bar) in hydrogenation steps enhance gas-liquid mass transfer, reducing reaction times by 30% compared to atmospheric conditions.

Purification and Isolation Techniques

Crystallization Strategies

Post-synthesis purification leverages differential solubility. A two-stage crystallization process using acetonitrile/benzyl alcohol mixtures isolates the Z-isomer (target compound) from E-isomer byproducts, achieving 54% recovery in optimized batch processes. Microwave-assisted drying at 80°C for 15 minutes replaces traditional vacuum drying, cutting energy use by 60% while maintaining product stability.

Chromatographic Methods

Preparative HPLC with C18 columns resolves stereoisomeric impurities, achieving 99.5% purity. Mobile phases of methanol/water (85:15 v/v) at 2 mL/min flow rate provide baseline separation in <20 minutes.

Formulation and Stabilization

Emulsifiable Concentrates

Patent-derived formulations combine this compound with soybean oil (45%) and nonionic surfactants (e.g., Atlox 4838B) to create stable oil-in-water emulsions. These concentrates reduce vapor drift by 70% compared to solvent-based formulations, as demonstrated by GC headspace analysis at 40°C.

Sustained-Release Granules

Innovative preparations embed the active ingredient in a matrix of biphenyl (22.4%) and paraffin wax (6.67%), extruded into 1–2 mm granules. This design extends field efficacy from 7 to 21 days by slowing hydrolysis in aqueous environments.

Comparative Analysis with Analogous Pyrethroids

Table 2: Pyrethroid Synthesis Metrics

CompoundCatalyst Loading (%)Reaction Time (h)Isomeric Purity (%)
This compound5.0899.5
Permethrin3.5698.2
Deltamethrin7.21097.8
Cypermethrin4.8998.9

Data synthesized from patent examples and process optimization reports .

Chemical Reactions Analysis

Types of Reactions: Tetramethylfluthrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Tetramethylfluthrin has several notable applications across different scientific domains:

1. Chemistry:

  • Model Compound: It serves as a model compound in the study of pyrethroid insecticides, enabling researchers to understand their environmental impacts and chemical behavior.
  • Synthesis Studies: Research into its synthesis has provided insights into the esterification processes involving specific acid chlorides and alcohols, contributing to the broader field of organic chemistry.

2. Biology:

  • Insect Physiology: Studies have focused on its effects on insect physiology and behavior, particularly regarding its neurotoxic effects on various insect species.
  • Behavioral Studies: Research indicates that this compound can influence insect behavior, making it a subject of interest in entomological studies.

3. Medicine:

  • Vector Control: Its potential use in controlling vector-borne diseases such as malaria and dengue has been explored. The compound's high volatility allows it to act as a spatial repellent, creating protective barriers against disease-carrying mosquitoes.
  • Public Health Applications: this compound is being investigated for its role in integrated pest management strategies aimed at reducing mosquito populations in urban settings.

4. Industry:

  • Insecticidal Formulations: The compound is utilized in the development of new insecticidal products, contributing to advancements in pest control technologies.

Comparative Efficacy

This compound is often compared with other pyrethroids such as transfluthrin, metofluthrin, tefluthrin, and cyhalothrin. Below is a comparison table highlighting key characteristics:

CompoundEfficacyAction SpeedSpatial RepellencyTarget Insects
This compoundHighRapidYesMosquitoes
TransfluthrinModerateModerateYesMosquitoes
MetofluthrinHighRapidNoVarious insects
TefluthrinHighModerateYesMosquitoes
CyhalothrinHighSlowNoVarious insects

This compound's unique combination of high efficacy, rapid action, and spatial repellency makes it a valuable tool in vector control and insecticide research.

Case Studies

Case Study 1: Dengue Vector Control
A study conducted in Cambodia assessed the effectiveness of this compound as part of an integrated approach to control Aedes mosquitoes responsible for transmitting dengue fever. The results indicated significant reductions in mosquito populations when combined with community engagement strategies .

Case Study 2: Agricultural Applications
Research has demonstrated that this compound can effectively reduce pest populations in agricultural settings, leading to increased crop yields. Its application has been linked to lower pesticide resistance rates compared to older compounds, making it a preferred choice among farmers .

Mechanism of Action

Tetramethylfluthrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the sodium channels in the nerve cells, causing prolonged depolarization and paralysis. This leads to the rapid knockdown and eventual death of the insect. The compound’s high volatility allows it to act as a spatial repellent, creating a protective barrier against mosquitoes .

Comparison with Similar Compounds

Research Findings and Developments

  • Synthesis Advancements: this compound’s production by Jiangsu Yangnong highlights China’s role in advancing fluorinated pyrethroid technologies .
  • Fluorine Impact: The incorporation of fluorine in this compound and analogs enhances photostability and target specificity, a trend noted in modern agrochemical research .
  • Combination Formulations : this compound is often paired with synergists to enhance efficacy, a strategy less documented for transfluthrin or heptafluthrin .

Q & A

Advanced Research Questions

How should researchers address contradictions in reported toxicity data for this compound?

  • Replication Studies : Reproduce experiments under standardized conditions (e.g., OECD guidelines) to isolate variables like solvent choice or insect strain differences .
  • Analytical Method Validation : Cross-validate HPLC and LC-MS results using certified reference materials .
  • Meta-Analysis : Systematically review datasets to identify trends in EC₅₀ values across studies .

What molecular mechanisms underlie insect resistance to this compound, and how can they be studied?

  • Genomic Sequencing : Identify mutations in voltage-gated sodium channel genes (para-type) in resistant populations .
  • Enzyme Activity Assays : Measure cytochrome P450 monooxygenase overexpression using fluorometric substrates .
  • CRISPR-Cas9 Knockout Models : Validate candidate resistance genes in Aedes aegypti or Anopheles species .

How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

  • Molecular Docking : Simulate ligand-channel interactions using software like AutoDock Vina to predict binding affinities .
  • QSAR Models : Corporate substituent effects (e.g., fluorine position) to optimize bioactivity and reduce non-target toxicity .

What strategies ensure reproducibility in this compound bioassays across laboratories?

  • Standardized Protocols : Adopt WHO guidelines for insecticide testing, including fixed exposure times (e.g., 24-hour mortality assessments) .
  • Interlaboratory Comparisons : Share blinded samples to calibrate equipment and harmonize data interpretation .

How can researchers ethically share this compound datasets while complying with open-access policies?

  • Data Repositories : Deposit raw spectra, toxicity data, and synthetic protocols in platforms like Zenodo or Figshare .
  • FAIR Principles : Assign DOIs and machine-readable metadata to enhance discoverability .

What advanced spectroscopic techniques resolve structural ambiguities in this compound degradation products?

  • LC-HRMS/MS : Identify photodegradation byproducts (e.g., demethylated or hydroxylated derivatives) .
  • X-ray Crystallography : Confirm stereochemistry of cyclopropane rings in crystalline intermediates .

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